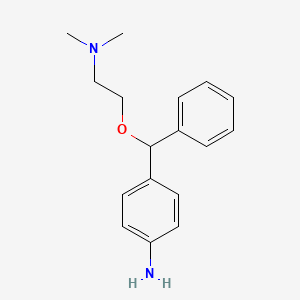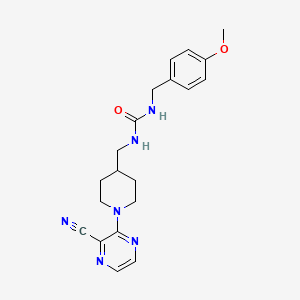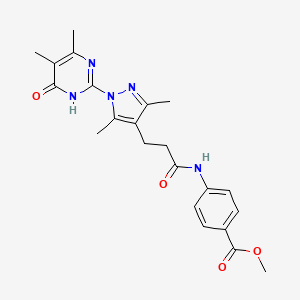
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The chemical compound of interest is a complex organic molecule that may be related to or have properties similar to other synthesized compounds in the field of medicinal chemistry. Research on similar compounds, such as quinazoline derivatives and tetrahydroisoquinoline alkaloids, indicates a broad interest in their synthesis, structural analysis, and potential pharmacological activities. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such structures (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the development of quinazolinone derivatives with antimicrobial activity showcases the versatility of quinazoline frameworks in drug design (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).
Pharmacological Properties
Research into quinazoline and isoquinoline derivatives has revealed a wide range of pharmacological properties, from antimicrobial to anticancer activities. For instance, compounds derived from 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine demonstrated substantial cytotoxicity against cancer cell lines, suggesting their potential as cancer therapeutics (X. Bu, L. Deady, G. J. Finlay, B. C. Baguley, W. A. Denny, 2001). Additionally, the design and evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists for antidepressant effects underscore the importance of structural modifications in enhancing biological activities (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of N-(1-benzylpiperidin-4-yl)amine and subsequent acylation with chloroacetyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N-(1-benzylpiperidin-4-yl)amine", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a base such as potassium carbonate to yield the corresponding imine intermediate.", "Step 2: Addition of N-(1-benzylpiperidin-4-yl)amine to the imine intermediate and subsequent acylation with chloroacetyl chloride to yield the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with ammonia in the presence of a base such as sodium hydroxide to yield the final product, N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Numéro CAS |
892275-88-6 |
Formule moléculaire |
C29H30N4O4 |
Poids moléculaire |
498.583 |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36) |
Clé InChI |
ZVXTVMXJNMLGHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyanophenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2575142.png)

![2-Fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2575146.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)
![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2575157.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)

![4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one](/img/structure/B2575163.png)
